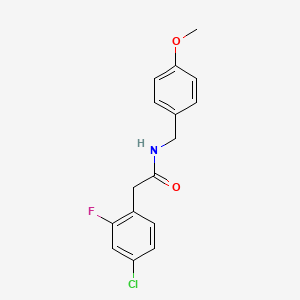
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide, commonly known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is activated by heat, protons, and a variety of chemical ligands. TRPV1 is widely expressed in sensory neurons and plays a key role in pain perception, inflammation, and thermoregulation. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other TRPV1-related disorders.
Mecanismo De Acción
CFM-2 acts as a competitive antagonist of 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide by binding to the channel's pore region and blocking the influx of cations. This prevents the activation of this compound by heat, protons, and chemical ligands, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. In addition, CFM-2 has been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis. CFM-2 has also been shown to have anti-oxidant and anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its potency and selectivity for 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide. CFM-2 has been shown to be more potent and selective than other this compound antagonists, such as capsazepine and SB-366791. However, CFM-2 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on CFM-2. One potential direction is the development of more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide antagonists based on the structure of CFM-2. Another potential direction is the investigation of the therapeutic potential of CFM-2 in other this compound-related disorders, such as itch and gastrointestinal disorders. Furthermore, the development of novel drug delivery systems for CFM-2 could enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
CFM-2 can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzyl bromide in the presence of copper powder and potassium carbonate as a base. The resulting intermediate is then reacted with acetyl chloride to form CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide-related disorders. Several studies have demonstrated that CFM-2 can effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-14-6-2-11(3-7-14)10-19-16(20)8-12-4-5-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVCMMQJSZXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

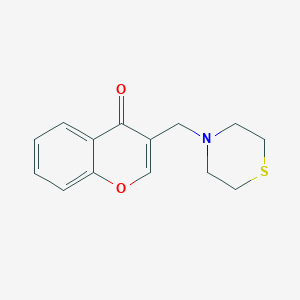
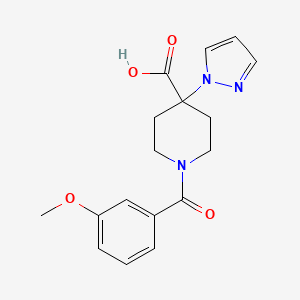

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)
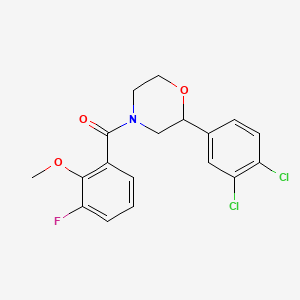
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)
![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
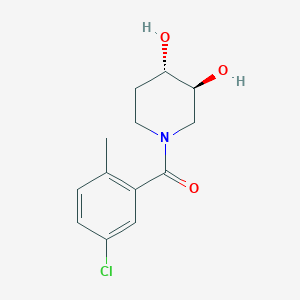
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)